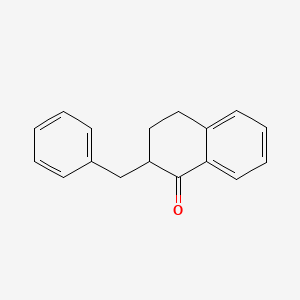
2-Benzyl-1,2,3,4-tetrahydronaphthalen-1-one
描述
2-Benzyl-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with a unique structure that includes a naphthalenone core and a phenylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves multi-step organic reactions. One common method includes the use of arylamines, acetylenedicarboxylate, aromatic aldehydes, and Meldrum acid as starting reagents . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. Techniques such as solvent-free conditions and the use of metal Lewis acid catalysts have been explored to enhance the reaction rates and yields .
化学反应分析
Types of Reactions
2-Benzyl-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
2-Benzyl-1,2,3,4-tetrahydronaphthalen-1-one has several scientific research applications:
作用机制
The mechanism by which 2-Benzyl-1,2,3,4-tetrahydronaphthalen-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities . The exact pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 3,4-Dihydro-2-methoxy-2-methyl-4-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one
- 3,4-Dihydro-2(1H)-pyridones
- 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides
Uniqueness
2-Benzyl-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its specific structural features and the presence of both naphthalenone and phenylmethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C17H16O |
|---|---|
分子量 |
236.31 g/mol |
IUPAC 名称 |
2-benzyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C17H16O/c18-17-15(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)17/h1-9,15H,10-12H2 |
InChI 键 |
LWBKNBIUKKTGEJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2C(=O)C1CC3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















